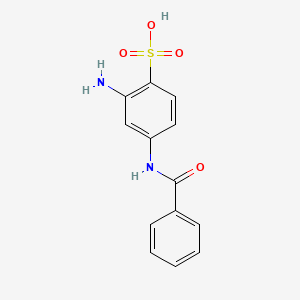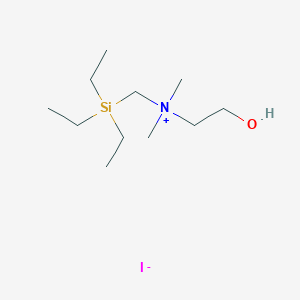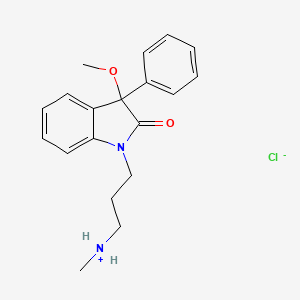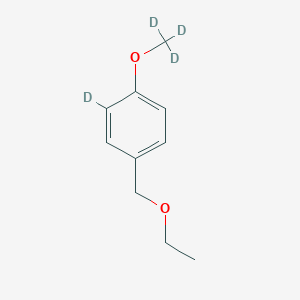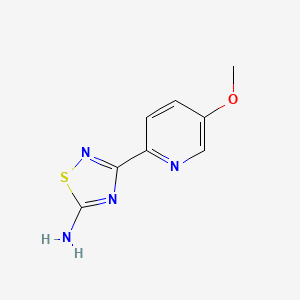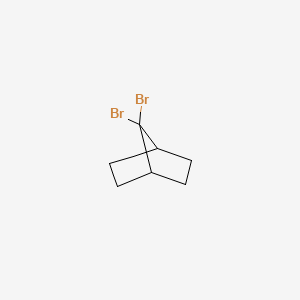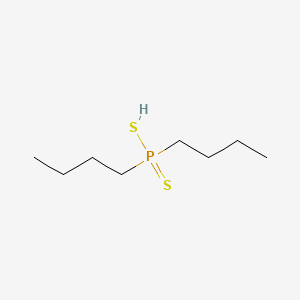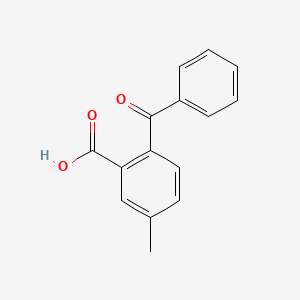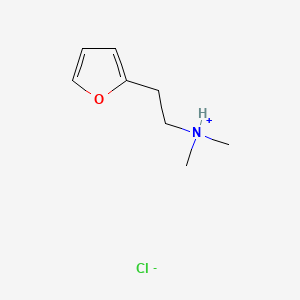
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) is a specialized chemical compound known for its unique structure and properties It belongs to the class of heterocyclic compounds containing nitrogen atoms
Preparation Methods
The synthesis of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) involves several steps, typically starting with the preparation of the piperazine ring. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups on the piperazine ring can be replaced with other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) can be compared with other similar compounds, such as:
- 2,5-Piperazinedione, 3-ethyl-1-methyl-
- 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-1-methyl-
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of 2,5-Piperazinedione,3-(hydroxymethyl)-6-(1-methylethyl)-,(6S)-(9CI) lies in its specific functional groups and their effects on its reactivity and applications .
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(6S)-3-(hydroxymethyl)-6-propan-2-ylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c1-4(2)6-8(13)9-5(3-11)7(12)10-6/h4-6,11H,3H2,1-2H3,(H,9,13)(H,10,12)/t5?,6-/m0/s1 |
InChI Key |
NJFKZURMUGDZGV-GDVGLLTNSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)NC(C(=O)N1)CO |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


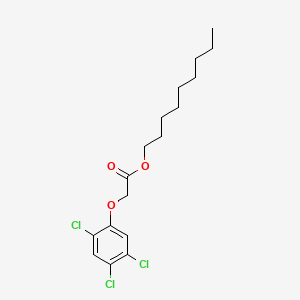

![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
